Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Dibutyryl-cyclic GMP (dibutyryl-cGMP) is a cell-permeable, cGMP analog that activates cGMP-dependent protein kinase. It has been used in a wide variety of research applications to mimic cGMP interactions and effects on different biological molecules.
Brand Name:
Vulcanchem
CAS No.:
51116-00-8
VCID:
VC0159667
InChI:
InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1
SMILES:
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
Molecular Formula:
C18H23N5NaO9P
Molecular Weight:
507.4 g/mol
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
CAS No.: 51116-00-8
Cat. No.: VC0159667
Molecular Formula: C18H23N5NaO9P
Molecular Weight: 507.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Dibutyryl-cyclic GMP (dibutyryl-cGMP) is a cell-permeable, cGMP analog that activates cGMP-dependent protein kinase. It has been used in a wide variety of research applications to mimic cGMP interactions and effects on different biological molecules. |
---|---|
CAS No. | 51116-00-8 |
Molecular Formula | C18H23N5NaO9P |
Molecular Weight | 507.4 g/mol |
IUPAC Name | sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
Standard InChI | InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |
Standard InChI Key | MGBPJXVWDGGLKI-UHFFFAOYSA-M |
SMILES | CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Canonical SMILES | CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator